molecular formula C10H12N2O4 B1623924 4-[(2-nitrophenyl)amino]butanoic Acid CAS No. 56636-90-9

4-[(2-nitrophenyl)amino]butanoic Acid

Cat. No.: B1623924
CAS No.: 56636-90-9
M. Wt: 224.21 g/mol
InChI Key: AXVZVHGJXZEPLP-UHFFFAOYSA-N
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Description

4-[(2-nitrophenyl)amino]butanoic acid is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenyl group attached to an amino butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-nitrophenyl)amino]butanoic acid typically involves the reaction of 2-nitroaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-nitroaniline and butanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Reduction: 4-[(2-aminophenyl)amino]butanoic acid.

    Oxidation: 4-[(2-nitrosophenyl)amino]butanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-nitrophenyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-nitrophenyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of these targets. The compound may also affect cellular pathways by modulating the expression of specific genes or proteins.

Comparison with Similar Compounds

  • 4-[(2-aminophenyl)amino]butanoic acid.
  • 4-[(2-nitrosophenyl)amino]butanoic acid.
  • 4-[(2-chlorophenyl)amino]butanoic acid.

Comparison: 4-[(2-nitrophenyl)amino]butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and nitroso analogs, the nitro derivative exhibits different redox properties and can participate in a wider range of chemical reactions. The chlorophenyl analog, on the other hand, has different electrophilic substitution patterns and may interact differently with biological targets.

Properties

IUPAC Name

4-(2-nitroanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVZVHGJXZEPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427690
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56636-90-9
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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